methyl (4Z)-1-benzyl-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a pyrrole ring substituted with a benzyl group, a chlorophenyl group, and a methylene group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the condensation of 4-chlorobenzaldehyde with a suitable pyrrole derivative. One common method involves the use of 4-chlorobenzaldehyde and a pyrrole derivative in the presence of a base such as potassium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, in solvents like dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimitotic agent, interacting with cell protein tubulin and microtubules.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool in studying cellular processes and drug development.
Mechanism of Action
The mechanism of action of METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule polymerization, leading to the inhibition of cell division and exhibiting cytostatic effects . This mechanism is similar to that of other antimitotic agents like colchicine.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(4-Methylphenyl)-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5(4H)-one
- (4Z)-4-[(3-chlorophenyl)methylidene]-2-(3,4-dichlorophenyl)oxazol-5-one
Uniqueness
METHYL (4Z)-1-BENZYL-4-[(4-CHLOROPHENYL)METHYLIDENE]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE stands out due to its specific substitution pattern and the presence of both benzyl and chlorophenyl groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18ClNO3 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
methyl (4Z)-1-benzyl-4-[(4-chlorophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO3/c1-14-19(21(25)26-2)18(12-15-8-10-17(22)11-9-15)20(24)23(14)13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b18-12- |
InChI Key |
GVGXYTNARYYLJB-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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